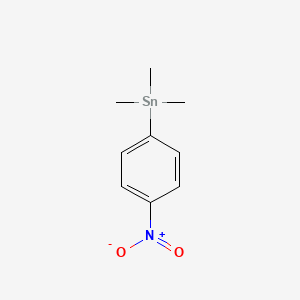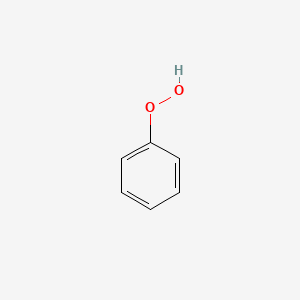
4'-Chloro-2-methoxy-1,1'-biphenyl
描述
2’-Methoxy-4-chlorobiphenyl is an organic compound belonging to the class of polychlorinated biphenyls (PCBs) These compounds are characterized by two benzene rings connected by a single bond, with various substituents attached to the rings In the case of 2’-Methoxy-4-chlorobiphenyl, a methoxy group (-OCH₃) is attached to the second carbon of one benzene ring, and a chlorine atom is attached to the fourth carbon of the other benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methoxy-4-chlorobiphenyl can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For 2’-Methoxy-4-chlorobiphenyl, the reaction would involve 2-methoxyphenylboronic acid and 4-chloroiodobenzene as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production of 2’-Methoxy-4-chlorobiphenyl may involve similar coupling reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
化学反应分析
Types of Reactions
2’-Methoxy-4-chlorobiphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in 2’-hydroxy-4-chlorobiphenyl.
Reduction: The chlorine atom can be reduced to form 2’-methoxybiphenyl.
Substitution: The chlorine atom can be substituted with other functional groups, such as a hydroxyl group, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Major Products
Oxidation: 2’-Hydroxy-4-chlorobiphenyl.
Reduction: 2’-Methoxybiphenyl.
Substitution: 2’-Methoxy-4-hydroxybiphenyl.
科学研究应用
2’-Methoxy-4-chlorobiphenyl has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of polychlorinated biphenyls.
Medicine: Studied for its potential use in drug development and as a reference compound in toxicological studies.
作用机制
The mechanism of action of 2’-Methoxy-4-chlorobiphenyl involves its interaction with cellular components. Polychlorinated biphenyls, including 2’-Methoxy-4-chlorobiphenyl, can bind to the aryl hydrocarbon receptor (AhR). This binding alters the transcription of genes involved in xenobiotic metabolism, particularly those encoding cytochrome P450 enzymes. These enzymes play a crucial role in the oxidative metabolism of various compounds, leading to the formation of reactive intermediates that can cause cellular damage .
相似化合物的比较
Similar Compounds
2-Methoxy-4-methylphenol: Similar in structure but with a methyl group instead of a chlorine atom.
2-Chlorobiphenyl: Lacks the methoxy group, making it less reactive in certain chemical reactions.
4-Chlorobiphenyl: Similar but lacks the methoxy group, affecting its chemical and biological properties.
Uniqueness
2’-Methoxy-4-chlorobiphenyl is unique due to the presence of both a methoxy group and a chlorine atom, which confer distinct chemical reactivity and biological activity. The methoxy group increases its solubility in organic solvents, while the chlorine atom enhances its stability and resistance to metabolic degradation .
属性
CAS 编号 |
53824-23-0 |
|---|---|
分子式 |
C13H11ClO |
分子量 |
218.68 g/mol |
IUPAC 名称 |
1-chloro-4-(2-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H11ClO/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,1H3 |
InChI 键 |
MBOXSXIGVXMZDU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S)-](/img/structure/B8669417.png)


![Acetic acid, [(1-ethoxyethyl)thio]-](/img/structure/B8669440.png)
![7-(6,7-dimethoxyquinolin-4-yloxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B8669453.png)




